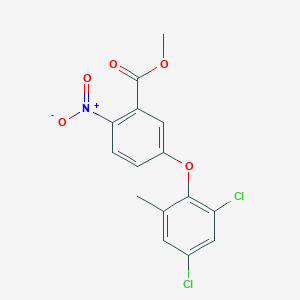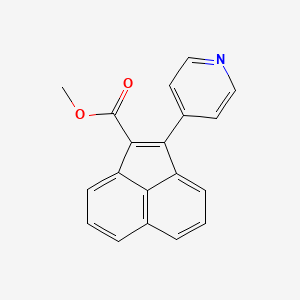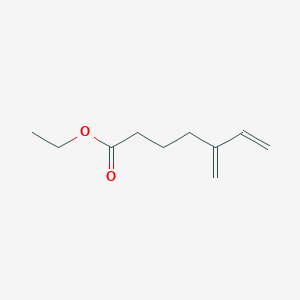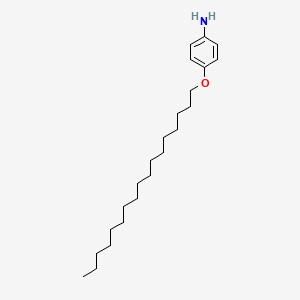
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a dichloromethylphenoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloromethylphenoxy group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, organic solvents such as dichloromethane, room temperature.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 5-(2,4-dichloro-6-methylphenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but lacks the methyl group on the phenoxy ring.
Methyl 5-(2,4-dichloro-6-methylphenoxy)-benzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and dichloromethylphenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51282-68-9 |
|---|---|
Molecular Formula |
C15H11Cl2NO5 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C15H11Cl2NO5/c1-8-5-9(16)6-12(17)14(8)23-10-3-4-13(18(20)21)11(7-10)15(19)22-2/h3-7H,1-2H3 |
InChI Key |
FIBTXBLWVCJJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)

![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)





